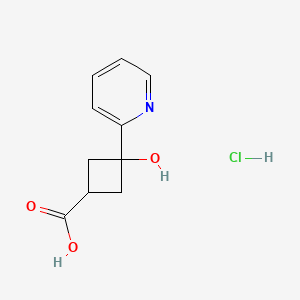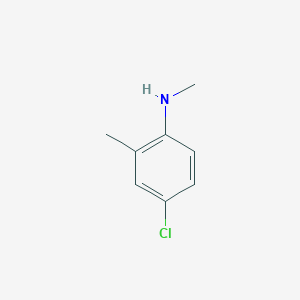
4-Chloro-2,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,N-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors, and the product is isolated through distillation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2,N-dimethylaniline.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 2,N-dimethylaniline.
Substitution: Various substituted anilines depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Chloro-2,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,N-dimethylaniline involves its interaction with various molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
- 4-Ethynyl-N,N-dimethylaniline
Comparison
4-Chloro-2,N-dimethylaniline is unique due to the presence of the chloro group at the fourth position, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and is used in specific applications where the chloro group enhances its effectiveness.
Propiedades
Número CAS |
30273-07-5 |
|---|---|
Fórmula molecular |
C8H10ClN |
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
4-chloro-N,2-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 |
Clave InChI |
OWSBCCVKVBSMGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


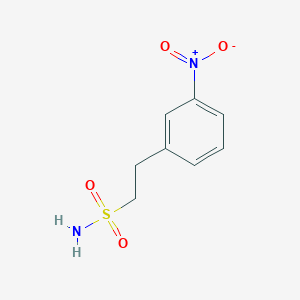
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
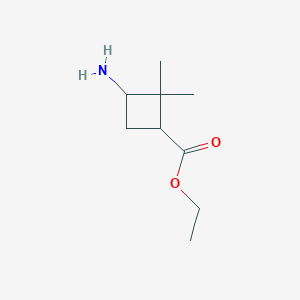

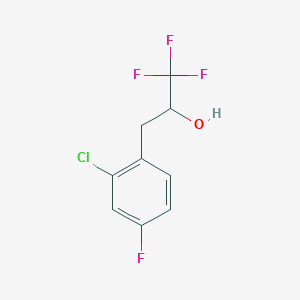
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
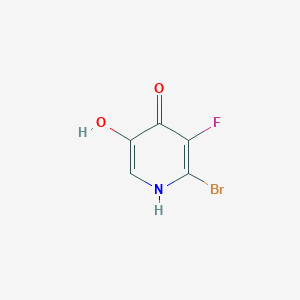
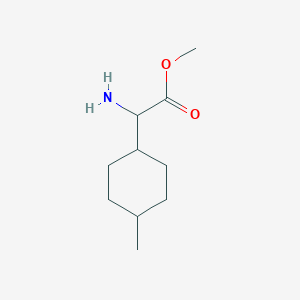
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
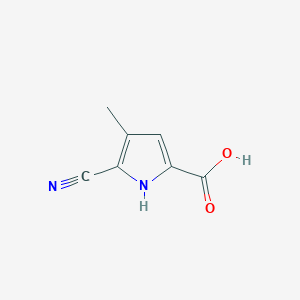
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
